molecular formula C11H20N2O2 B6588587 tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1935913-90-8

tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No. B6588587
CAS RN: 1935913-90-8
M. Wt: 212.3
InChI Key:
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Description

Tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate, commonly known as TABC, is an organic compound with a variety of applications in scientific research. It is a bicyclic compound with an amine group, a carboxylate group, and a tert-butyl group. TABC has been used in a wide range of studies, including those involving biochemical and physiological effects, as well as in laboratory experiments.

Mechanism of Action

The mechanism of action of TABC is not completely understood. However, it is believed that the amine group of TABC binds to the carboxylate group, forming a covalent bond. This bond is believed to be responsible for the biological activity of TABC. Additionally, the tert-butyl group is believed to be involved in the binding of TABC to certain proteins and other molecules, which is thought to be responsible for its physiological effects.
Biochemical and Physiological Effects
TABC has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, TABC has been shown to have an effect on the expression of certain genes, as well as on the activity of certain proteins. It has also been shown to have an effect on the release of certain hormones, such as epinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TABC in laboratory experiments is its stability. It is a stable compound and is not easily degraded by heat or light. Additionally, TABC is non-toxic and is not known to cause any adverse effects. However, TABC is not soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are many potential future directions for TABC research. One potential direction is to explore its potential as a drug target. Additionally, further research could be conducted to explore its potential as a reagent in organic synthesis. Additionally, further research could be conducted to explore its potential as a ligand in coordination chemistry. Finally, further research could be conducted to explore its potential as a substrate for enzyme assays.

Synthesis Methods

TABC can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl 3-aminopropionate with cyclohexanecarboxylic acid. This reaction is performed in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of tert-butyl 3-aminopropionate with cyclohexanecarboxylic acid and an alkyl halide, such as bromoethane or chloroethane. This reaction is also performed in the presence of a base.

Scientific Research Applications

TABC has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a reagent in organic synthesis, and as a ligand in coordination chemistry. TABC has also been used to study the biochemical and physiological effects of drugs and other compounds. In addition, TABC has been used in laboratory experiments, such as those involving the synthesis of organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate involves the reaction of tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate with ammonia in the presence of a reducing agent.", "Starting Materials": [ "tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate", "ammonia", "reducing agent" ], "Reaction": [ "Add tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate to a reaction vessel", "Add ammonia to the reaction vessel", "Add reducing agent to the reaction vessel", "Heat the reaction mixture to a temperature of 80-100°C", "Allow the reaction to proceed for 24-48 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1935913-90-8

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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